

# Zonisamide in Clinical Practice: A Comparative Guide to Long-Term Efficacy and Retention

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Zonisamide sodium |           |
| Cat. No.:            | B15573646         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term efficacy and retention rate of zonisamide in the treatment of epilepsy, drawing on data from extensive clinical practice. Its performance is objectively compared with other commonly prescribed anti-epileptic drugs (AEDs), including lamotrigine, levetiracetam, and topiramate, supported by experimental data from various studies.

## **Comparative Efficacy of Zonisamide and Other AEDs**

The long-term effectiveness of zonisamide is demonstrated by its ability to reduce seizure frequency and maintain seizure freedom over extended periods. In a study of zonisamide monotherapy with a mean treatment duration of 19.8 months, 45% of patients achieved seizure freedom, and 78% experienced a seizure frequency reduction of 50% or more.[1][2][3][4] Another review of long-term studies found that zonisamide reduced baseline seizure frequency by approximately 40-70% for up to two years, with 30-50% of patients achieving a 50% or greater reduction in seizure frequency.[5]

The following tables summarize the long-term efficacy and retention rates of zonisamide in comparison to other commonly used AEDs.

Table 1: Long-Term Efficacy of Zonisamide vs. Comparator AEDs



| Medication    | Responder Rate<br>(≥50% Seizure<br>Reduction) | Seizure Freedom<br>Rate                                       | Study Details                                                                                                            |
|---------------|-----------------------------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Zonisamide    | 37% - 79.7%[6][7][8]<br>[9][10]               | 9% - 45%[3][4][6][9]                                          | Adjunctive and monotherapy in partial and generalized seizures. Follow-up periods ranged from 6 months to several years. |
| Lamotrigine   | -                                             | 54% (at 12 months)<br>[11]                                    | Retrospective review of newly prescribed AEDs in older adults.                                                           |
| Levetiracetam | 29% - 39%[2][12]                              | 11% - 13% (seizure-<br>free for at least 6<br>months)[1][2]   | Adjunctive therapy in patients with chronic refractory epilepsy. Follow-up up to 5 years.                                |
| Topiramate    | -                                             | 52.9% (seizure-free during the whole observation period) [13] | Open-label, single-<br>arm, multicentre,<br>prospective study in a<br>naturalistic setting.                              |

Table 2: Long-Term Retention Rates of Zonisamide vs. Comparator AEDs



| Medication    | 1-Year<br>Retention Rate   | 2-Year<br>Retention Rate | 3-Year<br>Retention Rate | 6-Year<br>Retention Rate |
|---------------|----------------------------|--------------------------|--------------------------|--------------------------|
| Zonisamide    | 45% - 66.1%[9]<br>[14][15] | 46% - 60.2%[10]          | 30%[10][16]              | 55.1%[15]                |
| Lamotrigine   | 74.4%[6]                   | 69.3%[6]                 | 63.1%[6]                 | -                        |
| Levetiracetam | 60% - 91.7%[2]<br>[5][17]  | 60.1%[5]                 | 53.7% - 58%[1]<br>[5]    | -                        |
| Topiramate    | -                          | -                        | 30%[18][19]              | -                        |

## **Experimental Protocols**

The data presented in this guide are derived from a variety of study designs, including retrospective chart reviews, open-label extension studies, and prospective observational studies. The methodologies of key representative studies are outlined below to provide context for the presented data.

Zonisamide Monotherapy Study (Retrospective Chart Review)[3]

- Objective: To investigate the long-term effects of zonisamide as a monotherapy for the treatment of epilepsy.
- Patient Population: 60 patients with epilepsy who received zonisamide monotherapy for a minimum of 6 months. Patients had either newly diagnosed epilepsy or were previously diagnosed but not treated at the clinic visit.
- Methodology: A retrospective chart review was conducted on patients treated between
  January 2000 and June 2007. Efficacy was measured by comparing the baseline seizure
  frequency (for 3 months prior to therapy) with the seizure frequency at the end of the
  treatment period. Safety was assessed by the frequency and types of adverse events
  reported.
- Dosage: The mean zonisamide dosage was 255 mg/day (range: 100-500 mg/day).

Levetiracetam Long-Term Retention Study (Retrospective Analysis)[5]



- Objective: To assess the long-term efficacy and tolerability of levetiracetam in routine clinical practice.
- Patient Population: 218 patients, mostly adults with localization-related epilepsy.
- Methodology: A retrospective analysis of patients treated with levetiracetam as adjunctive therapy or monotherapy for up to 36 months. The primary endpoints were the long-term retention rate, reasons for discontinuation, and the percentage of seizure-free patients.
- Data Collection: Data was collected from patient records.

Topiramate Long-Term Assessment (Prospective Observational Study)[13]

- Objective: To explore the long-term outcomes in patients with epilepsy treated with topiramate in routine clinical practice.
- Patient Population: 114 adolescents and adults with epilepsy who had completed two similarly designed 28- or 30-week studies.
- Methodology: An open-label, multicentre, optional follow-up monotherapy study with a 52week extension. Seizure types and frequency, topiramate dose, vital signs, and treatmentemergent adverse events were documented at 12, 26, 39, and 52 weeks.
- Dosage: The median topiramate dose during the maintenance phase was 100 mg/day.

## Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in evaluating long-term AED therapy, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical progression of reasons for drug discontinuation.





Click to download full resolution via product page

Caption: A typical experimental workflow for a long-term anti-epileptic drug clinical trial.





Click to download full resolution via product page

Caption: Logical flow diagram illustrating the primary reasons for zonisamide discontinuation.

## **Reasons for Discontinuation**

Understanding the reasons for treatment discontinuation is crucial for evaluating the overall utility of an AED. For zonisamide, discontinuation is often attributed to a combination of factors including lack of efficacy and adverse events.

In one study, the most common causes for discontinuing zonisamide were adverse events such as somnolence, rash, and gastrointestinal problems.[15] Another study identified psychiatric and cognitive adverse events as the most frequent reasons for terminating zonisamide therapy. [19][20] Specifically, the incidence of psychiatric adverse events leading to discontinuation was 6.9%, and for cognitive adverse events, it was 5.8%.[19][20]



For comparator drugs, lack of efficacy was the main reason for discontinuing lamotrigine (19.1%).[6] For levetiracetam, discontinuation was due to inefficacy in 14% of patients and adverse events in 10%.[12] Adverse events were a more significant reason for topiramate withdrawal, leading to discontinuation in 40% of patients in one study.[18]

### Conclusion

Zonisamide demonstrates significant long-term efficacy in controlling seizures, with responder and seizure freedom rates that are comparable to other commonly used second-generation AEDs. Its retention rate is also comparable to drugs like lamotrigine and topiramate, though it may be lower than levetiracetam in some studies.[16] The decision to use zonisamide should be based on a careful consideration of its efficacy profile against its potential for adverse events, particularly those related to the central nervous system. This comparative guide provides a valuable resource for researchers and clinicians in making informed decisions regarding the long-term management of epilepsy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The long term retention of levetiracetam in a large cohort of patients with epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Long-Term Efficacy and Safety of Zonisamide Monotherapy in Epilepsy Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term levetiracetam treatment in patients with epilepsy: 3-year follow up PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lamotrigine in clinical practice: long-term experience in patients with refractory epilepsy referred to a tertiary epilepsy center PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]

## Validation & Comparative





- 8. Retention, dosing, tolerability and patient reported seizure outcome of Zonisamide as only add-on treatment under real-life conditions in adult patients with partial onset seizures:

  Results of the observational study ZOOM PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term safety and effectiveness of zonisamide in the treatment of epilepsy: a review of the literature PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zonisamide: Review of Recent Clinical Evidence for Treatment of Epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthday.com [healthday.com]
- 12. LONG-TERM-RETENTION-AND-EFFICACY-OF-LEVETIRACETAM-IN-A-LARGE-COHORT-OF-PATIENTS-WITH-CHRONIC-EPILEPSY [aesnet.org]
- 13. Long-term assessment of topiramate for epilepsy: an open-label, single-arm, multicentre, prospective study in a naturalistic setting PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Long-term retention rate of zonisamide in patients with epilepsy: an observational study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The long-term retention of zonisamide in a large cohort of people with epilepsy at a tertiary referral centre PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term continuation of levetiracetam in patients with refractory epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term retention rates of lamotrigine, gabapentin, and topiramate in chronic epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prognostic factors affecting long-term retention of topiramate in patients with chronic epilepsy PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topiramate in the treatment of partial and generalized epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zonisamide in Clinical Practice: A Comparative Guide to Long-Term Efficacy and Retention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573646#evaluating-the-long-term-efficacy-and-retention-rate-of-zonisamide-in-clinical-practice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com